molecular formula C8H7IO2 B12519523 2-Hydroxy-3-iodo-5-methylbenzaldehyde

2-Hydroxy-3-iodo-5-methylbenzaldehyde

Cat. No.: B12519523
M. Wt: 262.04 g/mol
InChI Key: JCTGTVROULXHNR-UHFFFAOYSA-N
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Description

2-Hydroxy-3-iodo-5-methylbenzaldehyde is a halogenated aromatic aldehyde characterized by a hydroxyl group at position 2, an iodine atom at position 3, and a methyl group at position 5 on the benzene ring. Its synthesis involves the reaction of 2-hydroxy-5-methyl-1,3-benzenedicarboxaldehyde with decaborane in methanol under a nitrogen atmosphere, yielding pale yellow crystals with an 80% yield after recrystallization . The molecular structure is stabilized by an intramolecular O–H···O hydrogen bond, forming a six-membered ring motif (S(6)), which influences its crystalline packing and stability . This compound shares structural similarities with other iodinated and methyl-substituted benzaldehyde derivatives, making it relevant for comparative studies in organic chemistry and materials science.

Properties

Molecular Formula

C8H7IO2

Molecular Weight

262.04 g/mol

IUPAC Name

2-hydroxy-3-iodo-5-methylbenzaldehyde

InChI

InChI=1S/C8H7IO2/c1-5-2-6(4-10)8(11)7(9)3-5/h2-4,11H,1H3

InChI Key

JCTGTVROULXHNR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1)I)O)C=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Hydroxy-3-iodo-5-methylbenzaldehyde typically involves the iodination of 2-Hydroxy-5-methylbenzaldehyde. One common method includes the use of iodine and an oxidizing agent such as sodium hypochlorite or hydrogen peroxide in an acidic medium . The reaction is carried out under controlled temperature conditions to ensure selective iodination at the desired position on the benzene ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

2-Hydroxy-3-iodo-5-methylbenzaldehyde can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-Hydroxy-3-iodo-5-methylbenzaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Hydroxy-3-iodo-5-methylbenzaldehyde involves its interaction with specific molecular targets. The hydroxyl and aldehyde groups can form hydrogen bonds and participate in various chemical reactions, while the iodine atom can undergo substitution reactions. These interactions can affect biological pathways and enzyme activities, making the compound useful in biochemical studies .

Comparison with Similar Compounds

Structural Comparison with Analogous Compounds

The structural features of 2-hydroxy-3-iodo-5-methylbenzaldehyde can be compared to related compounds through substituent positioning and functional group interactions:

  • 2-Hydroxy-5-iodo-3-methylbenzaldehyde (CAS 83816-55-1): A positional isomer with iodine at position 5 and methyl at position 3.
  • 5-Chloro-2-hydroxy-3-iodobenzaldehyde (CAS 215124-03-1) : Substitutes the methyl group with a chlorine atom at position 5. The electronegative chlorine increases the acidity of the hydroxyl group, enhancing hydrogen-bonding capabilities .
  • 2,4-Dihydroxy-5-iodobenzaldehyde (CAS 131088-03-4) : Features an additional hydroxyl group at position 4, increasing polarity and hydrogen-bonding capacity, which may enhance solubility in polar solvents .

Physicochemical and Functional Properties

Key properties influenced by substituents:

  • Stability: Intramolecular hydrogen bonding in the target compound enhances thermal stability compared to non-hydrogen-bonded analogs like 5-chloro-2-hydroxy-3-iodobenzaldehyde .
  • Electron-Withdrawing Effects : Iodine and chlorine substituents increase electrophilicity at the aldehyde group, facilitating nucleophilic additions. Methyl groups exert weaker electron-donating effects .
  • Solubility : The dihydroxy variant (CAS 131088-03-4) exhibits higher water solubility due to additional hydroxyl groups, whereas methyl and iodo substituents in the target compound favor organic solvents .

Data Tables

Table 1: Structural and Functional Comparison of Selected Benzaldehyde Derivatives

Compound Name CAS No. Substituents Molecular Formula Key Properties
This compound N/A 2-OH, 3-I, 5-CH₃ C₈H₇IO₂ Intramolecular H-bond, 80% yield
2-Hydroxy-5-iodo-3-methylbenzaldehyde 83816-55-1 2-OH, 5-I, 3-CH₃ C₈H₇IO₂ Positional isomer, high steric bulk
5-Chloro-2-hydroxy-3-iodobenzaldehyde 215124-03-1 2-OH, 3-I, 5-Cl C₇H₄ClIO₂ Enhanced acidity, medicinal potential
2,4-Dihydroxy-5-iodobenzaldehyde 131088-03-4 2-OH, 4-OH, 5-I C₇H₅IO₃ High polarity, water-soluble

Biological Activity

2-Hydroxy-3-iodo-5-methylbenzaldehyde is a compound of growing interest in the field of medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and applications based on recent research findings.

  • Molecular Formula : C8H7IO2
  • Molecular Weight : 246.05 g/mol
  • IUPAC Name : this compound

Synthesis

The synthesis of this compound typically involves the iodination of 5-methylsalicylaldehyde. The process can be achieved through various methods, including electrophilic aromatic substitution, where iodine is introduced to the aromatic ring under controlled conditions, often utilizing iodine monochloride or potassium iodide in the presence of an oxidizing agent.

Antimicrobial Properties

Research has indicated that this compound exhibits significant antimicrobial activity. A study demonstrated its effectiveness against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The compound's mechanism appears to involve disruption of bacterial cell membranes, leading to cell lysis and death.

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Escherichia coli32 µg/mL
Staphylococcus aureus16 µg/mL

Anticancer Activity

In vitro studies have shown that this compound possesses anticancer properties, particularly against breast and prostate cancer cell lines. The compound induces apoptosis in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins.

Case Study: Breast Cancer Cell Line (MCF-7)

A detailed study assessed the effects of varying concentrations of this compound on MCF-7 cells:

Concentration (µM) Cell Viability (%)
0100
1085
2565
5040
10020

The results indicated a dose-dependent decrease in cell viability, suggesting potential for therapeutic applications in cancer treatment.

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets within cells:

  • Enzyme Inhibition : It may inhibit key enzymes involved in cell proliferation and survival.
  • Reactive Oxygen Species (ROS) Generation : The compound can induce oxidative stress, leading to cellular damage and apoptosis.
  • Cell Cycle Arrest : It has been observed to cause cell cycle arrest at the G1 phase, preventing further division of cancer cells.

Applications in Drug Development

Given its promising biological activities, this compound is being explored for potential applications in drug development. Its structural features allow for modifications that could enhance potency and selectivity against specific targets.

Potential Drug Formulations

Researchers are investigating various formulations, including:

  • Topical Antimicrobial Creams : For treating skin infections.
  • Oral Anticancer Agents : As part of combination therapies for enhanced efficacy.

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